molecular formula C15H22N2O6 B107673 Nipradilol CAS No. 81486-22-8

Nipradilol

Cat. No. B107673
CAS RN: 81486-22-8
M. Wt: 326.34 g/mol
InChI Key: OMCPLEZZPVJJIS-UHFFFAOYSA-N
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Description

Neuroprotective Effects and Ocular Penetration

Nipradilol, an alpha(1), beta-blocker with nitric oxide donative action, has been shown to have neuroprotective effects against NMDA-induced retinal damage in rats. The coadministration of nipradilol with NMDA significantly reduced cell loss in the ganglion cell layer and the thinning of the retinal neural cell layers. This suggests that the nitric oxide released from nipradilol may be responsible for its protective effects. Additionally, studies have indicated that nipradilol can penetrate the posterior retina after topical application, reaching pharmacologically active concentrations, which could be beneficial for treating retinal diseases .

Aqueous Humor Dynamics and Fundus Circulation

Nipradilol's effects on aqueous humor dynamics and optic nerve head (ONH) circulation were studied in albino rabbits. The drug was found to lower intraocular pressure (IOP) and increase uveoscleral outflow without significant effects on blood-aqueous barrier permeability. Moreover, nipradilol increased ONH tissue blood velocity, which could be attributed to the locally penetrating drug. These findings suggest that nipradilol has the potential to be an effective antiglaucoma agent .

Inhibition of Apoptosis in PC12 Cells

Nipradilol has demonstrated a cytoprotective effect on PC12 cell death induced by serum withdrawal. The drug inhibited apoptosis by preventing the activation of caspase-3 through NO-related S-nitrosylation and the activation of protein kinase G. This indicates that nipradilol's alpha1- and beta-adrenoceptor-blocking and nitric oxide-donating properties may contribute to its cytoprotective effects .

Effect on Glutamate Neurotoxicity

In rat cortical cultures, nipradilol showed both cytotoxic and cytoprotective actions. At high concentrations, nipradilol reduced cell viability, while at lower concentrations, it prevented neuronal cell death induced by glutamate. The neuroprotective effect of nipradilol was found to be independent of cyclic GMP, suggesting that the nitric oxide released from nipradilol modulates NMDA receptor function .

Preservation of Endothelial Nitric Oxide Response

Nipradilol preserved the acetylcholine-induced nitric oxide-mediated relaxation in atherosclerotic vessels of rabbits. The drug released nitric oxide in the presence of cells, which was greater in atherosclerotic aorta with nipradilol treatment. This suggests that nipradilol may protect endothelium-derived relaxation in atherosclerotic vessels and partially inhibit cholesterol accumulation in lesions .

Inhibition of Mesangial Cell Mitogenesis

The beta-adrenoreceptor blocking agent nipradilol was found to inhibit rat mesangial cell mitogenesis through the activation of soluble guanylate cyclase. This resulted in an increase in intracellular cyclic guanosine monophosphate (cGMP) and inhibition of [3H]thymidine incorporation into the cells. These findings indicate that nipradilol may modulate mesangial cell function, which could be relevant for the treatment of glomerulonephritis .

Vasodilatory Effects in Rabbit Ciliary Artery

Nipradilol induced dose-dependent relaxation in the isolated rabbit ciliary artery, which was pre-contracted with high-K solutions. The relaxation was due to the nitric oxide produced by denitrification of nipradilol itself and also because nipradilol may act as an alpha-adrenergic antagonist. These mechanisms could explain the increased ocular blood flow observed with nipradilol in vivo .

Regulation of Nitric Oxide Synthesis in Mesangial Cells

Nipradilol inhibited DNA synthesis by regulating nitric oxide synthesis in cultured rat mesangial cells. The anti-mitogenic effect of nipradilol was significantly inhibited in the presence of L-NAME, a nitric oxide synthase inhibitor. This suggests that nipradilol's efficacy in treating glomerulonephritis may be due to an increase in intracellular cGMP .

Rapid Increase in Plasma Nitrite Concentration

In anesthetized dogs, intravenous administration of nipradilol resulted in a rapid increase in plasma nitrite concentration, indicating systemic vasodilation via nitric oxide release. This highlights nipradilol's potential for systemic vasodilatory effects in vivo10.

Scientific Research Applications

Neuroprotection and Glutamate Neurotoxicity

Nipradilol has been shown to protect cultured cortical neurons against glutamate neurotoxicity. This protection is mediated through cyclic GMP-independent mechanisms, and nitric oxide released from nipradilol may modulate NMDA receptor function to exert a neuroprotective effect (Taguchi et al., 2006).

Optic Nerve Protection

Nipradilol demonstrates a neuroprotective effect on optic nerve injury in rats. It has been found to alleviate retinal ganglion cell (RGC) death induced by optic nerve crush injury, suggesting its potential in treating optic nerve-related conditions (Md. Zahidul Karim et al., 2009).

Ocular Blood Flow

Studies have shown that nipradilol increases ocular blood flow, likely due to its vasodilatory effects. This is observed in both rabbit ciliary arteries and in human studies, indicating its potential as an antiglaucoma agent (Yoshitomi et al., 2002).

Retinal Protection

Nipradilol has shown protective action against ischemia-induced retinal damage in rats. This suggests its possible therapeutic use in cases of transient retinal ischemia, offering protection to retinal cells (Taniai et al., 2002).

Inhibition of Apoptosis

In studies involving PC12 cells, nipradilol inhibited apoptosis induced by serum withdrawal. This effect is attributed to the caspase-3 inhibition mediated by NO-related S-nitrosylation and activation of protein kinase G (Tomita et al., 2002).

Vascular Smooth Muscle Cell Growth

Nipradilol has been found to suppress the growth of rat vascular smooth muscle cells without inducing apoptosis. This suggests its effectiveness in preventing the progression of conditions like restenosis after angioplasty (Igarashi et al., 2003).

Safety And Hazards

Nipradilol should be handled in accordance with good industrial hygiene and safety practice . It is advised to ensure adequate ventilation and set up emergency exits and the risk-elimination area . Eye/face protection such as tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) should be worn .

Future Directions

Recent technical advances have led to the availability of methods such as scanning laser ophthalmoscopy, optical coherence tomography, or scanning laser polarimetry, which are expected to be used more in the future . The long-term efficacy and safety of nipradilol were investigated and the efficacy, safety and utility of topical nipradilol and timolol were compared in patients with primary open-angle glaucoma or ocular hypertension .

properties

IUPAC Name

[8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,4-dihydro-2H-chromen-3-yl] nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6/c1-10(2)16-7-12(18)8-21-14-5-3-4-11-6-13(23-17(19)20)9-22-15(11)14/h3-5,10,12-13,16,18H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCPLEZZPVJJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1OCC(C2)O[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30868615
Record name 8-(2-Hydroxy-3-(isopropylamino)propoxy)-3-chromanol, 3-nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nipradilol

CAS RN

81486-22-8
Record name Nipradilol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81486-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nipradilol [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081486228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(2-Hydroxy-3-(isopropylamino)propoxy)-3-chromanol, 3-nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIPRADILOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVM336I71Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,890
Citations
Y Uchida, M Nakamura, T Tsuruta… - Cardiovascular Drug …, 1987 - Wiley Online Library
… During the search for a new P-adrenoceptor antagonist free from the above listed side effects, we found that nipradilol has potent vasodilator actions as well as a-adrenoceptor …
Number of citations: 25 onlinelibrary.wiley.com
K Mizuno, T Koide, M Yoshimura… - … ophthalmology & visual …, 2001 - jov.arvojournals.org
… the neuroprotective effects of nipradilol on N-… nipradilol could penetrate the posterior retina and choroid. The first method was direct measurement of topically applied[ 14 C]-nipradilol in …
Number of citations: 121 jov.arvojournals.org
M Kanno, M Araie, K Tomita… - … ophthalmology & visual …, 1998 - iovs.arvojournals.org
… Nipradilol produced no significant effect on outflow facility to general blood circulation, whereas it substantially increased uveoscleral outflow. Twice-daily 0.25% nipradilol … nipradilol has …
Number of citations: 52 iovs.arvojournals.org
K Mizuno, T Koide, N Saito, M Fujii… - … & visual science, 2002 - iovs.arvojournals.org
… nipradilol on blood velocity in the optic nerve head (ONH) in normal humans and the ocular and periocular distribution of topically instilled nipradilol … In normal humans, 0.25% nipradilol …
Number of citations: 63 iovs.arvojournals.org
T Kida, T Sugiyama, S Harino, K Kitanishi… - Current eye …, 2001 - Taylor & Francis
… In the present study, we investigated the effects of nipradilol on retinal hemodynamics in … -term treatment with nipradilol, we found that blood flow in the retinal artery in nipradilol-treated …
Number of citations: 17 www.tandfonline.com
M Kanno, M Araie, H Koibuchi… - British journal of …, 2000 - bjo.bmj.com
… To further evaluate the potential of topical nipradilol as a new antiglaucoma drug, we examined the effect of topical nipradilol on IOP and aqueous humour dynamics in normal human …
Number of citations: 67 bjo.bmj.com
R Taguchi, H Shirakawa, T Yamaguchi, T Kume… - European journal of …, 2006 - Elsevier
… of nipradilol on primary cultures of rat cortical neurons. Treatment of cortical cultures with a high concentration (500 μM) of nipradilol … in culture medium, whereas desnitro-nipradilol (3,4-…
Number of citations: 19 www.sciencedirect.com
Y Suematsu, T Ohtsuka, H Horimoto, K Maeda… - The Annals of thoracic …, 2002 - Elsevier
… In addition, we have previously shown that short-term application of nipradilol … nipradilol against ischemic preconditioning, as well as evaluating the long-term application of nipradilol …
Number of citations: 11 www.sciencedirect.com
H Tomita, T Nakazawa, E Sugano, T Abe… - European journal of …, 2002 - Elsevier
… of the protective effect in nipradilol. We selected PC12 cells because … nipradilol is mediated through S-nitrosylation of caspase and activation of the protein kinase G by the NO nipradilol …
Number of citations: 36 www.sciencedirect.com
T NANJO, K KITAMURA - The Japanese Journal of Pharmacology, 1984 - jstage.jst.go.jp
… The K, values of nipradilol for blocking actions on the NE-induced … of nipradilol may be the same in the rabbit portal vein. These findings suggest that the vasodilating action of nipradilol …
Number of citations: 12 www.jstage.jst.go.jp

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